Cas no 1003298-84-7 (3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester)
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid pinacol ester
- 3-Chloro-4-hydroxy-5-methoxyphenylboronicacid, pinacol ester
- BS-2032
- 3-CHLORO-4-HYDROXY-5-METHOXYPHENYLBORONIC ACID, PINACOL ESTER
- 1003298-84-7
- DTXSID90590369
- AT16834
- SCHEMBL529553
- PHENOL, 2-CHLORO-6-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- J-000104
- XBEJPOZGAPQFPL-UHFFFAOYSA-N
- 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester, AldrichCPR
- AB21930
- AKOS015960143
- CS-0034094
- MFCD05663844
- 3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD05663844
- Inchi: 1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3
- InChI Key: XBEJPOZGAPQFPL-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC)O
Computed Properties
- Exact Mass: 284.09900
- Monoisotopic Mass: 284.0986669g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.9Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 47.92000
- LogP: 2.35340
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146164-5g |
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1003298-84-7 | 95% | 5g |
$1575.84 | 2023-09-04 | |
| Alichem | A019146164-10g |
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1003298-84-7 | 95% | 10g |
$2339.64 | 2023-09-04 | |
| Alichem | A019146164-25g |
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1003298-84-7 | 95% | 25g |
$4261.20 | 2023-09-04 | |
| TRC | C421923-100mg |
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester |
1003298-84-7 | 100mg |
$138.00 | 2023-05-18 | ||
| TRC | C421923-250mg |
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester |
1003298-84-7 | 250mg |
$270.00 | 2023-05-18 | ||
| TRC | C421923-500mg |
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester |
1003298-84-7 | 500mg |
$402.00 | 2023-05-18 | ||
| TRC | C421923-1g |
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester |
1003298-84-7 | 1g |
$569.00 | 2023-05-18 | ||
| Matrix Scientific | 076887-500mg |
3-Chloro-4-hydroxy-5-methoxyphenylboronicacid, pinacol ester |
1003298-84-7 | 500mg |
$775.00 | 2023-09-10 | ||
| Matrix Scientific | 076887-1g |
3-Chloro-4-hydroxy-5-methoxyphenylboronicacid, pinacol ester |
1003298-84-7 | 1g |
$978.00 | 2023-09-10 | ||
| Apollo Scientific | OR310219-500mg |
3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester |
1003298-84-7 | 500mg |
£370.00 | 2023-09-01 |
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Suppliers
3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester
3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester
The compound with CAS No. 1003298-84-7, known as 3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester, is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are pivotal in the construction of biaryl structures—a common motif in pharmaceuticals, agrochemicals, and advanced materials.
Boronic acids and their derivatives, such as the pinacol ester described here, are critical intermediates in cross-coupling reactions. The pinacol ester functional group enhances the stability and reactivity of the boronic acid moiety, making it more amenable to coupling under mild conditions. Recent studies have highlighted the importance of such derivatives in streamlining synthetic pathways for complex molecules, particularly in drug discovery and development.
The structure of 3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester features a phenyl ring substituted with chlorine, hydroxyl, and methoxy groups at positions 3, 4, and 5, respectively. These substituents not only influence the electronic properties of the aromatic ring but also play a crucial role in directing the regioselectivity of subsequent reactions. The presence of both hydroxyl and methoxy groups introduces additional complexity to the molecule, offering opportunities for further functionalization through orthogonal reactions.
Recent advancements in catalysis have further enhanced the utility of this compound. For instance, researchers have demonstrated that the use of palladium catalysts with specific ligands can significantly improve the efficiency and selectivity of Suzuki couplings involving this boronic acid derivative. These findings underscore its potential as a versatile building block in modern organic synthesis.
In terms of applications, 3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester is widely employed in the synthesis of heterocyclic compounds, which are integral to many bioactive molecules. Its ability to participate in various coupling reactions has made it a valuable tool for constructing diverse architectures with precision and efficiency.
Moreover, this compound has found applications beyond traditional organic synthesis. For example, it has been utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties imparted by its substituents make it an attractive candidate for these applications.
From a synthetic perspective, the preparation of 3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent methodologies have focused on optimizing these steps through the use of microwave-assisted synthesis or continuous flow reactors, which offer advantages in terms of time and resource efficiency.
In conclusion, 3-Chloro-4-Hydroxy-5-Methoxyphenylboronic Acid Pinacol Ester stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its versatility across multiple applications positions it as an indispensable compound in contemporary research and industrial settings.
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